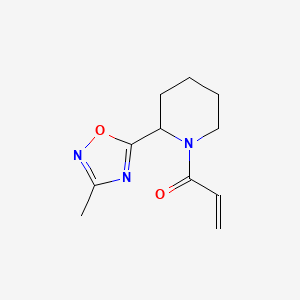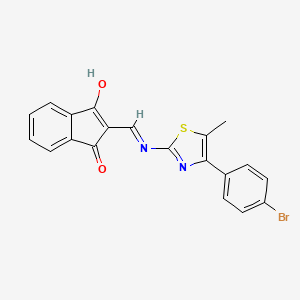
CC1=Noc(=N1)C1N(cccc1)C(C=C)=O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CC1=Noc(=N1)C1N(cccc1)C(C=C)=O, also known as nitrosothiol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Nitrosothiols are known to play a crucial role in various biological processes, including signal transduction, protein modification, and redox regulation.
Mécanisme D'action
Nitrosothiols exert their biological effects through various mechanisms, including the activation of guanylyl cyclase, the inhibition of mitochondrial respiration, and the regulation of protein function through S-nitrosylation. S-nitrosylation is a post-translational modification that involves the covalent attachment of a CC1=Noc(=N1)C1N(cccc1)C(C=C)=O group to a cysteine residue in a protein, resulting in the modulation of protein function.
Biochemical and physiological effects:
Nitrosothiols have been shown to have various biochemical and physiological effects. They have been shown to regulate blood pressure, inhibit platelet aggregation, and improve endothelial function. Nitrosothiols have also been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrosothiols have several advantages for lab experiments. They are stable and can be easily synthesized. Nitrosothiols can also be used as probes to study protein function through S-nitrosylation. However, CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os have limitations, including their sensitivity to light and air, which can result in the decomposition of the compound.
Orientations Futures
Nitrosothiols have significant potential for future research. One area of research is the development of CC1=Noc(=N1)C1N(cccc1)C(C=C)=O-based therapeutics for various diseases, including cancer and neurodegenerative diseases. Another area of research is the development of new methods for synthesizing and detecting CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os. Additionally, the role of CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os in various biological processes, including immune regulation and neurotransmission, requires further investigation.
Conclusion:
In conclusion, CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os are a class of chemical compounds that have gained significant attention in scientific research due to their unique properties. Nitrosothiols have been shown to have various biological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Nitrosothiols have significant potential for future research, including the development of new therapeutics for various diseases and the investigation of their role in various biological processes.
Méthodes De Synthèse
Nitrosothiols can be synthesized through various methods, including the reaction of thiols with nitric oxide (NO) or nitrogen dioxide (NO2), or the reaction of nitrite with thiols. The most common method for synthesizing CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os is through the reaction of NO with thiols in the presence of oxygen. This reaction results in the formation of S-CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os (SNOs), which are a class of CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os that have been extensively studied due to their biological significance.
Applications De Recherche Scientifique
Nitrosothiols have been studied extensively for their role in various biological processes, including vasodilation, neurotransmission, and immune regulation. Nitrosothiols have also been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. Due to their unique properties, CC1=Noc(=N1)C1N(cccc1)C(C=C)=Os have been used as therapeutic agents for various diseases, including cardiovascular diseases, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)14-7-5-4-6-9(14)11-12-8(2)13-16-11/h3,9H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKTIKIMSVDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2592253.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)
![N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2592256.png)
![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)
![N-(3,4-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2592259.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)

methanone](/img/structure/B2592267.png)

![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)